molecular formula C12H22N2O2 B3097381 Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1310381-28-2

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B3097381
CAS No.: 1310381-28-2
M. Wt: 226.32
InChI Key: HLEQZRPOOJVDHJ-UHFFFAOYSA-N
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Description

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group.

Mechanism of Action

Target of Action

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . Macrocyclic compounds are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPIs) .

Mode of Action

The exact mode of action of Tert-butyl anti-8-amino-3-azabicyclo[32It’s known that macrocyclic compounds like this often work by disrupting protein-protein interactions . These interactions are crucial for many biological processes, and their disruption can lead to various effects, depending on the specific proteins involved.

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl anti-8-amino-3-azabicyclo[32Given its classification as a macrocyclic compound, it’s likely that it affects pathways involving protein-protein interactions . The downstream effects would depend on the specific proteins and pathways involved.

Result of Action

The molecular and cellular effects of Tert-butyl anti-8-amino-3-azabicyclo[32As a macrocyclic compound, it’s likely to have diverse effects depending on the specific protein-protein interactions it disrupts .

Chemical Reactions Analysis

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl (1R,5S)-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQZRPOOJVDHJ-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 3
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 5
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 6
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

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